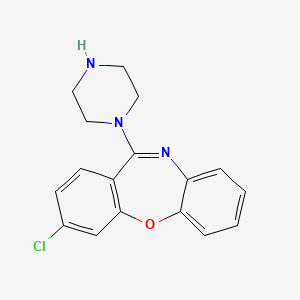
Skq3P7vsj7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-chloro-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepine (UNII: SKQ3P7VSJ7) is a chemical substance with the molecular formula C17H16ClN3O and a molecular weight of 313.78 g/mol . It is known for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepine involves the reaction of 11-chlorodibenzo[b,f][1,4]oxazepine with piperazine under specific conditions . The reaction typically requires a solvent such as toluene and may involve the use of activated carbon for purification .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives , while reduction may produce dechlorinated compounds .
Scientific Research Applications
3-chloro-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-chloro-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepine involves its interaction with specific molecular targets. It is known to act on serotonin and dopamine receptors , making it relevant in the study of antipsychotic and antidepressant activities . The compound’s structure allows it to bind to these receptors and modulate their activity, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Amoxapine: A tricyclic antidepressant with a similar structure.
Quetiapine: An antipsychotic with mixed serotonin and dopamine receptor antagonistic properties.
Clozapine: Another antipsychotic with a related chemical structure.
Uniqueness
3-chloro-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepine is unique due to its specific substitution pattern and its ability to interact with multiple receptor types. This makes it a valuable compound for research in neuropharmacology and medicinal chemistry.
Properties
CAS No. |
2182665-21-8 |
|---|---|
Molecular Formula |
C17H16ClN3O |
Molecular Weight |
313.8 g/mol |
IUPAC Name |
9-chloro-6-piperazin-1-ylbenzo[b][1,4]benzoxazepine |
InChI |
InChI=1S/C17H16ClN3O/c18-12-5-6-13-16(11-12)22-15-4-2-1-3-14(15)20-17(13)21-9-7-19-8-10-21/h1-6,11,19H,7-10H2 |
InChI Key |
BAUCVRHLALEJNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3OC4=C2C=CC(=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















